N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide
Description
N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide is a benzamide derivative characterized by a 4-methylbenzamide core linked to a substituted phenylamino-oxo-ethyl moiety. The compound features a 2,5-dimethylphenyl group attached via an amino-acetyl bridge to the benzamide nitrogen, conferring unique steric and electronic properties.
Its lipophilicity, influenced by the 2,5-dimethylphenyl and 4-methyl groups, may enhance membrane permeability and target binding compared to simpler analogs.
Properties
Molecular Formula |
C24H24N2O2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[1-(2,5-dimethylanilino)-2-oxo-2-phenylethyl]-4-methylbenzamide |
InChI |
InChI=1S/C24H24N2O2/c1-16-10-13-20(14-11-16)24(28)26-23(22(27)19-7-5-4-6-8-19)25-21-15-17(2)9-12-18(21)3/h4-15,23,25H,1-3H3,(H,26,28) |
InChI Key |
OZXBHLUWCIZRHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)NC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylaniline with a suitable acylating agent to form an intermediate, which is then coupled with 4-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticonvulsant Activity
Recent studies highlight the anticonvulsant properties of compounds similar to N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide. For instance, derivatives of N'-benzyl 2-amino acetamides have shown promising results in animal models for seizure control, with effective doses lower than traditional treatments like phenobarbital . The structure-activity relationship indicates that specific substitutions can enhance efficacy against seizures.
Analgesic Properties
The compound's structural framework suggests potential analgesic effects. Similar compounds have been evaluated for their ability to alleviate pain in neuropathic models. The incorporation of specific functional groups has been shown to significantly improve analgesic activity .
Case Study 1: Anticonvulsant Efficacy
A study published in a pharmacological journal reported that a series of N'-benzyl 2-amino acetamides exhibited notable anticonvulsant activity with an effective dose (ED50) ranging from 13 to 21 mg/kg in maximal electroshock seizure models. The findings indicated that modifications at the aromatic ring could lead to enhanced activity, making it a candidate for further development as an anticonvulsant agent .
Case Study 2: Structure-Activity Relationship
In another investigation, researchers explored the effects of various substituents on the benzamide structure related to this compound. The study found that electron-withdrawing groups at specific positions significantly increased the compound's potency against induced seizures compared to electron-donating groups .
Mechanism of Action
The mechanism of action of N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity of benzamide derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key structural analogs:
*Estimated using ChemDraw software based on substituent contributions.
Key Observations:
- Substituent Position: The 2,5-dimethylphenyl group in the target compound and the N-(2,5-dimethylphenyl) naphthalene-carboxamide share similar substituent positioning, which correlates with high PET-inhibiting activity (IC₅₀ ~10 µM). In contrast, 3,5-dimethylphenyl analogs exhibit comparable activity, suggesting that both ortho and meta substituents can enhance binding to photosystem II targets .
- This contrasts with electron-withdrawing groups (e.g., chloro in etobenzanid), which may enhance redox activity or hydrogen bonding .
- Core Structure: The benzamide core in the target compound differs from the naphthalene-carboxamide core in . The naphthalene system’s extended aromaticity may improve π-π stacking with photosynthetic proteins, whereas the benzamide’s compact structure could favor solubility .
Physicochemical Properties
- This is comparable to diflufenican (logP ~4.0), a herbicide with high field persistence .
- Solubility: The absence of polar groups (e.g., hydroxyl or carboxyl) may limit aqueous solubility, a challenge shared with naphthalene-carboxamides .
Biological Activity
N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide, a compound with the molecular formula C19H22N2O3, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 326.4 g/mol
- Hydrogen Bond Acceptors : 5
- Hydrogen Bond Donors : 2
- Rotatable Bonds : 8
- LogP (Partition Coefficient) : 3.393
- Water Solubility (LogSw) : -3.53
- Polar Surface Area : 54.572 Ų
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds in the benzamide class have been shown to inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH) .
- Modulation of G Protein-Coupled Receptors (GPCRs) : Research indicates that benzamide derivatives can interact with GPCRs, leading to downstream signaling changes that may affect cell growth and differentiation .
- Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant antitumor properties against various cancer cell lines .
Biological Activity
The biological activity of this compound has been explored in several studies:
Anticancer Properties
A study on related benzamide derivatives demonstrated their effectiveness against breast cancer and lymphoma cell lines by inhibiting DHFR and IMPDH . The compound's structure suggests it may share similar anticancer properties.
Case Studies and Research Findings
Several case studies involving related compounds provide insights into the potential efficacy of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
